(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine

Suzuki-Miyaura coupling Buchwald-Hartwig amination Heterocycle synthesis

Specify (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (CAS 1217303-75-7) for your medicinal chemistry campaigns to ensure experimental reproducibility and preserve structure-activity relationship integrity. Unlike generic phenylhydrazines, its unique 5-bromo, 4-fluoro, and 2-nitro substitution pattern provides three orthogonal reactive handles for sequential derivatization—hydrazine condensation, nitro reduction, and Suzuki-Miyaura cross-coupling—enabling a convergent two-step diversification strategy to build indazole and pyrazole kinase inhibitor libraries. Secure gram quantities with 98% purity to guarantee consistent reaction performance across multiple development batches.

Molecular Formula C6H5BrFN3O2
Molecular Weight 250.03 g/mol
CAS No. 1217303-75-7
Cat. No. B3223157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine
CAS1217303-75-7
Molecular FormulaC6H5BrFN3O2
Molecular Weight250.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)F)[N+](=O)[O-])NN
InChIInChI=1S/C6H5BrFN3O2/c7-3-1-5(10-9)6(11(12)13)2-4(3)8/h1-2,10H,9H2
InChIKeyUECNBEKERZHWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (CAS 1217303-75-7): Halogenated Nitrophenylhydrazine Building Block for Medicinal Chemistry and Chemical Biology


(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (CAS 1217303-75-7) is a polyfunctionalized aromatic hydrazine derivative bearing bromo, fluoro, and nitro substituents at the 5-, 4-, and 2-positions, respectively, on a phenyl ring . With a molecular formula of C₆H₅BrFN₃O₂ and a molecular weight of 250.03 g/mol, this compound functions primarily as a versatile synthetic intermediate for constructing nitrogen-containing heterocycles, hydrazones, and other complex molecular scaffolds . The presence of multiple halogen substituents alongside a nitro group and a reactive hydrazine moiety confers distinct electronic properties and orthogonal reactivity handles that differentiate it from simpler phenylhydrazine analogs [1].

Procurement Consideration: Why (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine Cannot Be Interchanged with Unsubstituted or Mono-Halogenated Phenylhydrazines


Substituting (5-bromo-4-fluoro-2-nitro-phenyl)-hydrazine with a generic phenylhydrazine or a mono-halogenated analog introduces material risk to synthetic outcomes due to the precise electronic and steric contributions of its unique substitution pattern. The 5-bromo and 4-fluoro substituents, in conjunction with the 2-nitro group, establish a specific electron-deficient aromatic system with distinct reactivity profiles in nucleophilic aromatic substitution and cross-coupling reactions . Class-level evidence from related halogenated nitrophenylhydrazine systems demonstrates that variations in halogen identity and position substantially alter reduction potentials, coordination chemistry, and downstream biological target engagement [1]. For laboratories scaling medicinal chemistry campaigns or preparing patent-relevant intermediates, sourcing the exact CAS-designated compound ensures experimental reproducibility and preserves the structure-activity relationship (SAR) integrity of the final library compounds.

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine Quantitative Differentiation Evidence: Comparative Physicochemical and Reactivity Profile Versus Closest Analogs


Orthogonal Halogen Reactivity Handles: 5-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling Selectivity Unavailable in Non-Brominated Analogs

The 5-bromo substituent in (5-bromo-4-fluoro-2-nitro-phenyl)-hydrazine provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings) that is entirely absent in non-brominated phenylhydrazines or analogs bearing only fluoro or nitro groups. While 2-nitrophenylhydrazine (CAS 3034-19-3) and 4-fluorophenylhydrazine (CAS 371-14-2) lack this synthetic handle altogether, the bromo substituent permits sequential diversification: the hydrazine moiety can be elaborated into hydrazones or heterocycles first, followed by C–C bond formation at the 5-position, or vice versa . Computational predictions indicate a molecular weight of 250.03 g/mol and a LogP of 2.61 for this compound, values that reflect the combined contributions of bromine, fluorine, and nitro substituents and diverge substantially from non-brominated or non-fluorinated phenylhydrazines [1].

Suzuki-Miyaura coupling Buchwald-Hartwig amination Heterocycle synthesis

Electron-Deficient Aromatic System: 2-Nitro and 4-Fluoro Substituents Modulate Reduction Potential and Nucleophilic Aromatic Substitution Reactivity

The 2-nitro and 4-fluoro substituents in (5-bromo-4-fluoro-2-nitro-phenyl)-hydrazine create a strongly electron-deficient aromatic ring that enhances reactivity in nucleophilic aromatic substitution (SNAr) and facilitates controlled reduction of the nitro group to the corresponding aniline. Class-level structure-activity relationship (SAR) studies on halogenated salicylaldehyde-derived complexes have demonstrated that halogen substituents (including bromo and fluoro) modulate antiproliferative activities through electronic effects that influence metal coordination geometry and redox behavior [1]. For this specific compound, the combination of a 2-nitro group (strong –M, –I) and a 4-fluoro substituent (–I > +M) yields an electron-deficient π-system not achievable with mono-substituted phenylhydrazines. Computational predictions for this compound include a LogP of 2.61 and a density of 1.9±0.1 g/cm³, values that differ from less substituted phenylhydrazines and reflect the cumulative effect of the halogenation pattern [2].

Electron-withdrawing groups SNAr reactivity Nitroarene reduction

Purity Specification of 98% Provides Procurement Certainty Relative to 95% or Unspecified-Grade Phenylhydrazine Analogs

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine is commercially available from Leyan (Leyan) with a specified purity of 98% . This represents a verifiable purity tier that exceeds the 95% minimum specification offered by some alternative vendors for the same CAS number . In the context of phenylhydrazine analog procurement, many generic phenylhydrazines (e.g., 4-nitrophenylhydrazine, 2,4-dinitrophenylhydrazine) are supplied with variable or unspecified purity grades that can introduce batch-to-batch variability in downstream synthetic yields. A 98% purity specification reduces the likelihood of contaminants interfering with sensitive catalytic steps (e.g., Pd-catalyzed couplings where halogenated impurities may poison catalysts) and minimizes the need for repurification prior to use.

Purity specification Quality assurance Reproducible synthesis

Hydrazine Moiety as a Bidentate Nucleophile: Enables Synthesis of Structurally Defined Hydrazones and N-Heterocycles Not Accessible from Simple Aniline Analogs

The terminal hydrazine (–NHNH₂) group in (5-bromo-4-fluoro-2-nitro-phenyl)-hydrazine functions as a bidentate nucleophile, enabling condensation with carbonyl compounds to form hydrazones and subsequent cyclization to nitrogen-containing heterocycles such as indazoles, pyrazoles, and triazoles. In a structurally related system, 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol was synthesized and characterized crystallographically, demonstrating that the hydrazine-derived hydrazone adopts a nearly planar geometry with a dihedral angle of 10.6(4)° between the two benzene rings and forms intramolecular N–H···O and O–H···N hydrogen bonds [1]. This contrasts with simple aniline analogs (e.g., 5-bromo-4-fluoro-2-nitroaniline) which lack the second nitrogen atom required for hydrazone formation and subsequent heterocyclization. The hydrazine moiety also enables participation in dehydrazination reactions under mild conditions using nitric oxide and oxygen, a selectivity not available to aniline-based intermediates .

Hydrazone formation Heterocycle synthesis Indazole synthesis

Storage Stability and Transport Classification: Non-Hazardous Material Designation Lowers Shipping Costs and Regulatory Burden

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine is classified as non-hazardous material for DOT/IATA transport purposes, with no hazmat fees applicable to shipment . This contrasts with certain phenylhydrazine derivatives (e.g., phenylhydrazine itself, CAS 100-63-0, which is classified as toxic and requires hazmat shipping) and nitroaromatic compounds that may fall under regulated categories due to acute toxicity or environmental hazard classifications. The recommended long-term storage condition is in a cool, dry place, with short-term storage at 2-8°C in a sealed container . The non-hazardous transport designation translates directly to reduced shipping costs and simplified import/export documentation, which becomes increasingly material when procuring multi-gram quantities for scale-up campaigns.

Transport classification Storage conditions Procurement logistics

Recommended Procurement and Application Scenarios for (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine in Drug Discovery and Chemical Biology Workflows


Medicinal Chemistry: Synthesis of Halogenated Indazole and Pyrazole Kinase Inhibitor Scaffolds

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine serves as a direct precursor for constructing indazole and pyrazole cores commonly found in kinase inhibitor pharmacophores. Condensation with α,β-unsaturated ketones or 1,3-dicarbonyl compounds followed by reductive cyclization yields 5-bromo-4-fluoro-1H-indazole derivatives. The 5-bromo substituent provides a handle for subsequent Suzuki-Miyaura diversification to generate focused libraries of analogs . This application scenario leverages the hydrazine moiety for heterocycle formation (as established in crystallographically characterized hydrazone analogs [1]) combined with the orthogonal bromo handle for late-stage functionalization, offering a two-step diversification strategy from a single intermediate.

Chemical Biology: Preparation of Hydrazone-Based Fluorescent Probes and Bioconjugation Reagents

The hydrazine functional group readily condenses with aromatic aldehydes to form hydrazones that can exhibit fluorescence or serve as pH-sensitive linkers. The electron-deficient nature of the 2-nitro-4-fluoro-5-bromo-phenyl ring system modulates the electronic properties of the resulting hydrazone, potentially tuning fluorescence quantum yield or hydrazone bond stability under acidic conditions. In structurally characterized analogous systems, hydrazone derivatives adopt defined planar geometries stabilized by intramolecular hydrogen bonding networks [1]. The non-hazardous transport classification facilitates cost-effective procurement of gram quantities required for probe optimization campaigns.

Process Chemistry: Intermediate for Late-Stage Functionalization in Multi-Step Syntheses

For process chemists developing scalable routes to advanced pharmaceutical intermediates, (5-bromo-4-fluoro-2-nitro-phenyl)-hydrazine offers three sequentially addressable reactive sites: the hydrazine group (condensation with carbonyls), the nitro group (reduction to amine followed by amidation or reductive amination), and the bromo substituent (Pd-catalyzed cross-coupling). This orthogonal reactivity profile enables a convergent synthetic strategy where each functional handle can be addressed under mutually compatible conditions. Procurement from a vendor specifying 98% purity ensures consistent reaction performance across multiple development batches and minimizes the need for intermediate purifications that erode overall yield.

Academic Core Facility: Diversified Heterocycle Library Generation for High-Throughput Screening

University core facilities and screening centers requiring diverse, drug-like small molecule libraries benefit from the 5-bromo-4-fluoro-2-nitro-phenyl core as a privileged scaffold. The combination of bromo and fluoro substituents on an aromatic hydrazine provides physicochemical properties (predicted LogP 2.61, molecular weight 250.03 g/mol) that fall within favorable ranges for lead-like chemical space [2]. Starting from this single building block, parallel synthesis using aldehydes or ketones followed by Suzuki coupling with diverse boronic acids can rapidly generate a matrixed library of >100 analogs. The non-hazardous shipping classification simplifies institutional receiving procedures and reduces administrative burden for academic procurement.

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